molecular formula H4N2O2S B024259 Sulfamide CAS No. 7803-58-9

Sulfamide

Cat. No. B024259
Key on ui cas rn: 7803-58-9
M. Wt: 96.11 g/mol
InChI Key: NVBFHJWHLNUMCV-UHFFFAOYSA-N
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Patent
US07741493B2

Procedure details

Hydrogen chloride is bubbled through a solution of benzil (24 g, 0.11 mmol) and sulfamide (11 g, 0.11 mmol) in methanol (120 mL) for 2 h followed by heating to reflux for 2 h. The reaction mixture is cooled to RT, and the precipitate that formed is filtered to give 25.1 g of the product 14.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([C:8]([C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=O)=O)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:18]([NH2:22])([NH2:21])(=[O:20])=[O:19]>CO>[C:2]1([C:8]2[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:22][S:18](=[O:20])(=[O:19])[N:21]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
24 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
11 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the precipitate that formed
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NS(N=C1C1=CC=CC=C1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 g
YIELD: CALCULATEDPERCENTYIELD 84416%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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